molecular formula C18H20ClNO4S B11331009 2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine CAS No. 1174858-44-6

2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine

Cat. No.: B11331009
CAS No.: 1174858-44-6
M. Wt: 381.9 g/mol
InChI Key: SMGKKHGKDIQDPV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, sulfoxides.

    Reduction Products: Sulfides, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways involving sulfonyl compounds.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE would depend on its specific application. Generally, sulfonyl compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine
  • 2-(4-Chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine

Uniqueness

2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE is unique due to the presence of both the sulfonyl and pyrrolidine groups, which can impart distinct chemical and biological properties. This combination may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

CAS No.

1174858-44-6

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C18H20ClNO4S/c1-23-17-10-9-15(12-18(17)24-2)25(21,22)20-11-3-4-16(20)13-5-7-14(19)8-6-13/h5-10,12,16H,3-4,11H2,1-2H3

InChI Key

SMGKKHGKDIQDPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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